molecular formula C24H28N4O3 B2760889 N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286733-19-4

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2760889
CAS RN: 1286733-19-4
M. Wt: 420.513
InChI Key: JQRMHKGOBMOKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, closely related to the query compound, have been synthesized and characterized. These derivatives exhibit significant antioxidant activity. This was demonstrated in a study focusing on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide, which involved various hydrogen bonding interactions and showed antioxidant properties (Chkirate et al., 2019).

Pharmacological Evaluation

  • Anticancer and Antiviral Properties : Some pyrazole derivatives, similar to the compound , have shown potential in inhibiting tumor growth and possessing antioxidant, analgesic, and anti-inflammatory actions. A study evaluated heterocyclic 1,3,4-oxadiazole and pyrazoles for their toxicity assessment and tumor inhibition (Faheem, 2018).

Neuroprotective Effects

  • Inhibition of Acetylcholinesterase : Novel pyrano[3,2-c]chromene derivatives, which include a morpholine moiety similar to the compound , have been synthesized and evaluated for their neuroprotective effects. These compounds showed significant inhibitory activity against acetylcholinesterase, suggesting potential neuroprotective applications (Sameem et al., 2017).

Herbicide Efficacy

  • Chloroacetamide Herbicides : Research into chloroacetamide herbicides, which share a structural similarity with the query compound, has explored their effectiveness in controlling weeds in various crops. A study investigated the impact of chloroacetamides on fatty acid synthesis in the green alga Scenedesmus Acutus, reflecting the herbicidal potential of such compounds (Weisshaar & Böger, 1989).

Antimicrobial and Hemolytic Activity

  • Oxadiazole Derivatives : Derivatives of 1,3,4-oxadiazole, structurally related to the query compound, were synthesized and evaluated for their antimicrobial and hemolytic activity. This suggests the potential use of similar compounds in microbial infection control (Gul et al., 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Mannich bases related to the query compound have been investigated for their efficacy in preventing corrosion of mild steel in acidic environments. This study provides insights into the potential use of similar compounds in industrial applications (Nasser & Sathiq, 2017).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-17-8-9-22(30-3)21(14-17)25-23(29)16-28-15-20(19-7-5-4-6-18(19)2)24(26-28)27-10-12-31-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRMHKGOBMOKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.